Phenol, 4-nitroso-, magnesium salt

Description

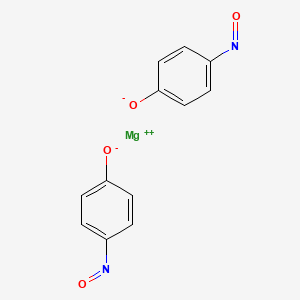

Structure

3D Structure of Parent

Properties

CAS No. |

84732-34-3 |

|---|---|

Molecular Formula |

C12H8MgN2O4 |

Molecular Weight |

268.51 g/mol |

IUPAC Name |

magnesium;4-nitrosophenolate |

InChI |

InChI=1S/2C6H5NO2.Mg/c2*8-6-3-1-5(7-9)2-4-6;/h2*1-4,8H;/q;;+2/p-2 |

InChI Key |

NQFWCFAFFMEOHO-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N=O)[O-].C1=CC(=CC=C1N=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Phenol (B47542), 4-nitroso-, Magnesium Salt

The direct synthesis is a two-step process. First, phenol undergoes an electrophilic substitution reaction to introduce a nitroso group (-NO) at the para position (position 4) of the aromatic ring, yielding 4-nitrosophenol (B94939). Subsequently, this phenolic intermediate is reacted with a magnesium base to produce the final salt.

Nitrosation of Phenols for 4-Nitrosophenol Formation

The formation of 4-nitrosophenol from phenol is a classic electrophilic aromatic substitution reaction. The key to this synthesis is the generation of an effective nitrosating agent that can attack the electron-rich phenol ring.

Several reagents can act as the source of the electrophilic nitroso group. The choice of agent can influence reaction conditions, yields, and byproducts.

Nitrous Acid (HNO₂) : A common and traditional method for the nitrosation of phenols involves the in-situ generation of nitrous acid from a nitrite (B80452) salt (like sodium nitrite) and a strong acid (such as sulfuric or hydrochloric acid) at low temperatures. nih.govgoogleapis.com The reaction of phenol with nitrous acid in the dark has been shown to produce 4-nitrosophenol, along with 2-nitrophenol (B165410) and 4-nitrophenol (B140041) as byproducts. researchgate.net The active nitrosating species are believed to be the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which form from nitrous acid under acidic conditions. researchgate.net

Peroxynitrite (ONOO⁻) : Peroxynitrite has been identified as a potent agent for the nitrosation of phenols. nih.govresearchgate.net While it can also lead to nitrated and hydroxylated products, nitrosation becomes the dominant reaction pathway at alkaline pH. nih.govresearchgate.net The reaction is first-order with respect to peroxynitrite and zero-order in phenol, which suggests that the phenolate (B1203915) ion, rather than phenol itself, is the species being attacked by an activated nitrosating intermediate derived from peroxynitrite. nih.govresearchgate.net It is proposed that peroxynitrite does not directly nitrosate the phenol; instead, decomposition products or related species are responsible for the reaction. nih.gov

Dinitrogen Trioxide (N₂O₃) : A more direct approach involves using dinitrogen trioxide (N₂O₃) as the nitrosating agent. One patented method describes the continuous preparation of liquid N₂O₃ from nitrogen monoxide (NO) and oxygen (O₂), which is then reacted with phenol in an aqueous solution. googleapis.comgoogle.com This process can achieve high yields of 4-nitrosophenol and has the advantage of potentially proceeding without a catalyst, offering environmental and economic benefits. google.com

| Nitrosating Agent | Precursors | Typical Conditions | Key Characteristics |

| Nitrous Acid | Sodium Nitrite (NaNO₂) + Strong Acid (e.g., H₂SO₄) | Low temperature (cold) nih.gov | In-situ generation; can produce nitrated byproducts researchgate.net |

| Peroxynitrite | Peroxynitrite solution (ONOO⁻) | Alkaline pH (≥ 8.0) nih.govresearchgate.net | Dominant reaction at high pH; reacts with the phenolate ion nih.govresearchgate.net |

| Dinitrogen Trioxide | Nitrogen Monoxide (NO) + Oxygen (O₂) | Low temperature (-50°C to 0°C) for N₂O₃ formation google.com | Can be performed as a continuous process; may not require a catalyst in water google.com |

The pH of the reaction medium has a profound effect on the yield and product distribution of the nitrosation reaction, particularly when using peroxynitrite.

Studies on the reaction between peroxynitrite and phenol demonstrate a clear pH-dependent product profile. At a pH of around 7.0, 4-nitrosophenol is detected alongside other products like 2- and 4-nitrophenols. nih.gov However, as the pH increases into the alkaline range (pH ≥ 8.0), 4-nitrosophenol becomes the predominant product. nih.govresearchgate.net The yield of 4-nitrosophenol continues to rise even at a pH of 11.1, which is significantly above the pKa of phenol (around 9.9). nih.gov This strongly indicates that the deprotonated phenolate ion is the reactive species, undergoing nucleophilic attack by a nitrosating agent derived from peroxynitrite. nih.gov In contrast, at acidic pH values, nitration and hydroxylation reactions tend to be more dominant. acs.org

| pH Value | Relative Yield of 4-Nitrosophenol (from Peroxynitrite Reaction) | Observation |

| < 7.0 | Low / Not Detected | Nitration and hydroxylation are significant pathways. acs.org |

| 7.0 | Detected | 4-Nitrosophenol is formed along with 2- and 4-nitrophenols. nih.gov |

| ≥ 8.0 | Dominant Product | Nitrosation becomes the main reaction pathway. nih.govresearchgate.net |

| > 11.0 | Continues to Increase | Yield increases even well above the pKa of phenol, confirming the role of the phenolate ion. nih.gov |

Salt Formation Mechanisms

Once 4-nitrosophenol is synthesized and isolated, it is converted to its magnesium salt. This is an acid-base reaction where the weakly acidic phenolic proton of 4-nitrosophenol is removed by a magnesium base. The synthesis typically involves reacting 4-nitrosophenol with a magnesium source such as magnesium hydroxide (B78521) (Mg(OH)₂) or magnesium oxide (MgO), often under anhydrous conditions. vulcanchem.com

The resulting compound is an ionic salt, formally named Phenol, 4-nitroso-, magnesium salt (2:1), indicating a stoichiometric ratio of two 4-nitrosophenolate anions for every one magnesium cation (Mg²⁺). ontosight.ai This is consistent with the +2 charge of the magnesium ion. The crystal structure of the salt has been characterized as magnesium p-nitrosophenolate hexahydrate, revealing the coordination of water molecules within the crystal lattice. dovepress.comnih.gov The formation of the salt can also be achieved using organomagnesium reagents, such as Grignard reagents, which are strong bases capable of deprotonating phenols. kvmwai.edu.in

Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally benign synthetic methods have been applied to the production of 4-nitrosophenol and its precursors. A key example is the synthesis of 4-nitrosophenol using dinitrogen trioxide in an aqueous solution without the need for a catalyst, which reduces waste from spent catalysts. googleapis.comgoogle.com

Furthermore, principles of green chemistry are being extensively explored for the synthesis of metal oxide nanoparticles, including magnesium oxide (MgO). lew.ro Numerous studies report the successful "green synthesis" of MgO nanoparticles using aqueous plant extracts from sources like Trigonella foenum-graecum (fenugreek), Annona muricata, and Hyoscyamus muticus. phytojournal.comumt.edu.myekb.eg In these methods, the phytochemicals within the extracts act as natural reducing and stabilizing agents, and the reaction is often carried out in water, an environmentally benign solvent. While these methods produce MgO, they represent a potential green pathway for preparing a precursor for the final salt formation step, aligning with the goals of sustainable chemistry.

Indirect Synthetic Pathways

While the direct nitrosation of phenol followed by salt formation is the most straightforward and common method for preparing this compound, other multi-step or indirect routes are conceivable, though not prominently described in the scientific literature for this specific target compound.

Indirect pathways typically involve the synthesis of a substituted phenol followed by chemical modification to introduce the nitroso group, or vice-versa. For instance, indirect routes are well-established for the synthesis of the related compound 4-nitrophenol. One such method involves the diazotization of 4-nitroaniline (B120555) to form a diazonium salt, which is then hydrolyzed to 4-nitrophenol. stuba.sk Another protective group strategy involves converting phenol to a diphenyl oxalate (B1200264) derivative before carrying out the nitration reaction, followed by hydrolysis to yield the 4-nitrophenol. google.com

In the context of 4-nitrosophenol, it is itself a key intermediate in the synthesis of other important chemicals like paracetamol. wikipedia.org The pathway from 4-nitrosophenol involves its reduction to 4-aminophenol (B1666318). wikipedia.org Theoretically, one could envision a pathway starting from a different precursor, such as nitrobenzene, which can be reduced to nitrosobenzene (B162901) and then further functionalized, but such routes would likely be more complex and less efficient than the direct nitrosation of phenol. acs.org The lack of established indirect pathways in the literature suggests that the direct synthesis route is highly efficient and practical for producing this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficient synthesis of 4-nitrosophenol, the direct precursor to the magnesium salt, is typically achieved through the nitrosation of phenol. Research has focused on optimizing reaction conditions to maximize product output and minimize impurities.

The choice of solvent is a critical factor in the nitrosation of phenol, significantly impacting reaction efficiency, product yield, and even the necessity of a catalyst. The reaction between dinitrogen trioxide (N₂O₃) and phenol can be conducted in various hydrophilic solvents. google.com

Water has been identified as a particularly advantageous solvent. google.com In aqueous solutions, the nitrosation of phenol can proceed efficiently without a catalyst, which presents a significant environmental and economic benefit over previous methods that required one. google.com A described method involves cooling a solution of phenol in water to 0°C and adding liquid N₂O₃, resulting in the precipitation of the 4-nitrosophenol product. google.comgoogleapis.com This process yielded 70 mol% of 4-nitrosophenol with the 2-nitrosophenol isomer below the detection limit. google.comgoogleapis.com

| Solvent System | Reactants | Key Findings | Reference |

| Water | Phenol, Dinitrogen trioxide | Enables catalyst-free synthesis; Yield of 70 mol% 4-nitrosophenol. | google.comgoogleapis.com |

| Methanol (B129727) | 4-nitrosophenol, Acetic anhydride, H₂ | Effective for subsequent hydrogenation and acetylation steps to produce APAP. | google.com |

| Aqueous Alcohol Mixtures (Methanol, Ethanol, Isopropanol) | 4-nitrophenol, Sodium borohydride | Addition of alcohols to aqueous media dramatically decreases the reduction rate. | researchgate.netnih.govnih.gov |

| Ethyl Acetate (B1210297) | 4-nitrosophenol, H₂ | Used in the reduction of p-nitrosophenol in the presence of a Pd/C catalyst. | google.com |

Temperature and pressure are fundamental parameters that must be precisely controlled to ensure high selectivity and yield in the synthesis of 4-nitrosophenol and its derivatives.

For the nitrosation of phenol with dinitrogen trioxide, the reaction temperature is typically maintained at reduced levels. A common procedure involves cooling the phenol solution to 0°C before the addition of the nitrosating agent. google.comgoogleapis.com The separation of the resulting 4-nitrosophenol product is also preferably conducted at low temperatures, generally below 10°C and ideally between -10°C and 5°C, to maximize recovery by filtration. google.com In other variations of phenol nitration, reaction temperatures can range from -20°C to 40°C, with a preferred range of -5°C to 5°C for optimal selectivity. google.com

In subsequent processing of the 4-nitrosophenol precursor, such as hydrogenation reactions, both temperature and pressure become critical. For example, the conversion to APAP in the presence of a palladium-on-carbon (Pd/C) catalyst was successfully carried out at 50°C under a hydrogen atmosphere of 20 bar. google.com Another study details a hydrogenation process in a Parr reactor at 80°C and 10 bar of hydrogen pressure. rsc.org These conditions are optimized to facilitate the complete conversion of the nitroso group while minimizing side reactions.

| Reaction Step | Temperature | Pressure | Key Outcome | Reference |

| Nitrosation of Phenol | 0°C | Atmospheric | Formation of 4-nitrosophenol precipitate. | google.comgoogleapis.com |

| Nitration of Diphenyl Oxalate Derivative | -5°C to 5°C | Atmospheric | Preferred range for high selectivity of the 4-nitro isomer. | google.com |

| Product Filtration | -10°C to 5°C | Atmospheric | Preferred for maximizing yield of 4-nitrosophenol. | google.com |

| Hydrogenation & Acetylation | 50°C | 20 bar (H₂) | Complete conversion of 4-nitrosophenol to APAP. | google.com |

| Stirred Tank Hydrogenation | 80°C | 10 bar (H₂) | High yield (95%) of APAP from 4-nitrophenol. | rsc.org |

The use of catalysts is a cornerstone of optimizing the synthesis of 4-nitrosophenol and its subsequent conversion into other valuable chemicals. A significant advancement in 4-nitrosophenol synthesis is the development of a catalyst-free method when the reaction is conducted in water, which simplifies the process and reduces waste. google.comgoogleapis.com

However, in other established methods, catalysts are required. For the nitrosation of a phenol suspension in water with N₂O₃, catalysts such as ammonium (B1175870) chloride or dilute hydrochloric acid have been employed. google.comgoogle.com

For the downstream processing of the 4-nitrosophenol precursor, catalysts are indispensable. The hydrogenation of 4-nitrosophenol is commonly performed using a palladium-on-carbon (Pd/C) catalyst. google.comgoogleapis.com In a one-pot reaction to form APAP, 5 wt% Pd/C was used under hydrogen pressure to facilitate both the reduction of the nitroso group and subsequent acetylation. google.com Noble metal nanoparticles, including those made of silver and gold, have also been extensively researched as efficient catalysts for the reduction of the related compound, 4-nitrophenol, which is a key step in various industrial syntheses. mdpi.comfrontiersin.orgbohrium.com The catalytic activity in these systems is often dependent on nanoparticle size, dispersion, and the reaction medium. mdpi.comnih.gov

| Reaction | Catalyst | Solvent/Medium | Purpose | Reference |

| Nitrosation of Phenol | None | Water | To produce 4-nitrosophenol with high purity and yield, avoiding catalyst waste. | google.comgoogleapis.com |

| Nitrosation of Phenol | Ammonium Chloride or Hydrochloric Acid | Water | To catalyze the formation of p-nitrosophenol. | google.comgoogle.com |

| Hydrogenation & Acetylation of 4-nitrosophenol | 5 wt% Pd/C | Methanol | To facilitate the one-pot synthesis of APAP from 4-nitrosophenol. | google.comgoogleapis.com |

| Reduction of 4-nitrophenol | Silver (Ag) and Gold (Au) Nanoparticles | Aqueous Solution | To catalyze the reduction to 4-aminophenol; activity is solvent-dependent. | researchgate.netnih.govnih.gov |

| Reduction of 4-nitrophenol | CoPt Nanowires | Aqueous Solution | To act as a highly efficient and recyclable catalyst for hydrogenation. | csic.es |

Structural Elucidation and Coordination Environment

Tautomerism and Isomerism within the 4-Nitrosophenolate Ligand

The 4-nitrosophenolate ligand, the organic component of Phenol (B47542), 4-nitroso-, magnesium salt, exhibits complex structural behaviors, including tautomerism and isomerism. These phenomena are critical to understanding its coordination chemistry with magnesium. The ligand does not exist as a single static structure but rather as an equilibrium between two or more forms.

The 4-nitrosophenolate anion can exist in two primary tautomeric forms: the aromatic p-nitrosophenol form and the non-aromatic p-quinone monoxime form. nih.govstackexchange.com This equilibrium is a fundamental characteristic of p-nitrosophenols. In the nitrosophenol form, a nitroso group (-N=O) is attached to a phenolic ring. In the quinone monoxime form, the structure rearranges to a quinonoid ring with a C=N-OH group.

Upon deprotonation to form the anion and subsequent coordination to a metal cation like magnesium, this equilibrium is significantly influenced. For most metal complexes of 4-nitrosophenol (B94939), including related copper(II) complexes, the ligand is understood to adopt the quinone monoxime structure. encyclopedia.pubmdpi.com This preference is largely because the quinone monoxime form allows for the formation of a stable six-membered chelate ring with the metal ion, coordinating through both the phenolate (B1203915) oxygen and the nitrogen atom of the oxime group. mdpi.com While direct crystallographic data for the magnesium salt is not widely available, it is described as a coordination complex comprising two 4-nitrosophenolate anions bound to a central magnesium cation. vulcanchem.com This strongly implies chelation, which favors the quinone monoxime tautomer.

Studies on free p-nitrosophenol in various solvents have shown that it exists predominantly in the more stable benzoquinone monoxime form. researchgate.net The coordination to a metal center is expected to further stabilize this tautomer. The structure is therefore best represented as a magnesium center complexed by two p-quinone monoximate ligands.

| Feature | Nitroso-Phenol Form | Quinone Monoxime Form |

|---|---|---|

| Ring Structure | Aromatic (Benzene ring) | Quinonoid |

| Key Functional Group | -N=O (Nitroso) and -O⁻ (Phenolate) | >C=N-O⁻ (Oximate) and >C=O (Carbonyl) |

| Stability | Generally less stable | Generally more stable, especially in solution and solid state researchgate.net |

| Chelation Potential | Can act as a monodentate or bridging ligand | Acts as a bidentate chelating ligand (via phenolate O and oxime N) |

Metal Cation: The nature of the metal ion is a crucial determinant. The magnesium ion (Mg²⁺) is a hard Lewis acid, meaning it preferentially coordinates with hard Lewis bases. The oxygen and nitrogen atoms of the quinone monoximate ligand are hard donors, making this form favorable for coordination with Mg²⁺. The formation of a stable chelate ring with the magnesium ion provides a significant thermodynamic driving force that shifts the equilibrium heavily towards the quinone monoxime tautomer. numberanalytics.com

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric balance. academie-sciences.frresearchgate.net Polar solvents can stabilize the more polar tautomer. While the magnesium salt itself has limited solubility, the environment during its formation and any subsequent reactions can affect the ligand's structure.

Temperature and pH: Both temperature and pH can affect tautomeric equilibria. numberanalytics.com Changes in temperature can alter the equilibrium constant, while pH affects the protonation state of the molecule, though for the magnesium salt, the ligand is already deprotonated.

When the 4-nitrosophenolate ligand adopts its more stable quinone monoxime tautomer, a new type of isomerism becomes possible. The carbon-nitrogen double bond (C=N) of the oxime group is rigid and does not allow for free rotation, which can lead to geometric isomerism, specifically E/Z isomerism. researchgate.netchemguide.co.uk

The designation of E (from the German entgegen, meaning opposite) or Z (from zusammen, meaning together) is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each atom of the double bond. wikipedia.org

For the nitrogen atom, the oxygen has a higher priority than the electron lone pair.

For the ring carbon atom involved in the double bond, the priorities of the adjacent ring groups would be compared.

The two isomers would have the higher priority groups on the same side (Z isomer) or opposite sides (E isomer) of the C=N double bond. docbrown.info The existence of such isomers has been reported for other oximes and can lead to different physical properties and reactivities. researchgate.net While some databases list the magnesium salt as having zero E/Z centers, this is likely a simplification or refers only to the less stable nitroso tautomer, which lacks the C=N bond. nih.govncats.io The potential for E/Z isomerism in the coordinated quinone monoxime ligand is a significant structural consideration.

Stereochemical Aspects of Magnesium Complexation

Assuming the ligand is in its bidentate quinone monoxime form, it will form a chelate ring with the magnesium ion. For a complex with two such ligands, the most probable coordination number for the magnesium would be four, resulting in a tetrahedral geometry. In a tetrahedral complex of the type M(L-L)₂, where L-L is a symmetrical bidentate ligand, the resulting molecule is achiral (it is superimposable on its mirror image). This aligns with database entries that classify the compound as achiral. nih.govncats.io

However, magnesium complexes frequently exhibit higher coordination numbers, most commonly six, by incorporating solvent molecules (like water) into the coordination sphere. publish.csiro.au For instance, a plausible structure could be [Mg(C₆H₄NO₂)₂(H₂O)₂], resulting in a six-coordinate, octahedral geometry. In an octahedral complex of this type, two new isomers are possible:

cis isomer: The two water molecules (or other monodentate ligands) are adjacent to each other (at a 90° angle).

trans isomer: The two water molecules are on opposite sides of the central metal (at a 180° angle).

It is noteworthy that the related complex of magnesium with 4-nitrophenolate (B89219), Mg(4-np)₂·8H₂O, crystallizes as an ionic salt containing separate hexaaquamagnesium(II) cations, [Mg(OH₂)₆]²⁺, and uncoordinated 4-nitrophenolate anions. publish.csiro.au This structural arrangement is driven by the monodentate nature of the 4-nitrophenolate ligand. In contrast, the ability of the 4-nitrosophenolate ligand to act as a bidentate chelator in its quinone monoxime form makes direct coordination to the magnesium highly probable, leading to the neutral complex structures discussed above.

Spectroscopic Characterization of Phenol, 4 Nitroso , Magnesium Salt

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. thermofisher.commt.comspectroscopyonline.com These techniques are particularly powerful for investigating the coordination of the 4-nitrosophenolate ligand to the magnesium ion and for probing the compound's tautomeric equilibrium. spectroscopyonline.comrenishaw.com

The infrared and Raman spectra of Phenol (B47542), 4-nitroso-, magnesium salt are expected to be dominated by vibrations of the 4-nitrosophenolate anion. Two key vibrational modes are of particular interest: the N=O stretching frequency and the phenolic C-O stretching frequency.

N=O Stretching Vibration: In free aromatic nitroso compounds, the N=O stretching frequency typically appears in the region of 1400-1520 cm⁻¹. The exact position is sensitive to the electronic environment. In the magnesium salt, the formation of the phenolate (B1203915) and coordination to the Mg²⁺ ion influences the electron density distribution across the molecule, which in turn affects this frequency. For comparison, N=O stretching vibration bands in related nitrosonaphthol dyes have been observed between 1436 cm⁻¹ and 1559 cm⁻¹. scirp.org

Phenolic C-O Stretching Vibration: The C-O stretching vibration in phenols is typically found in the range of 1200-1260 cm⁻¹. However, upon deprotonation to form the phenolate and subsequent coordination to a metal ion, this band is expected to shift. In metal complexes of related ligands, a strong absorption band for the C-O stretch is often observed at a higher frequency, around 1200 cm⁻¹, which can be indicative of the quinone-oxime form. niscpr.res.in For instance, in poly(o-aminophenol), a related polymer, the C-O stretching vibration is well-defined at 1201 cm⁻¹. conicet.gov.ar

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in Phenol, 4-nitroso-, magnesium salt, based on data from analogous compounds.

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |

| N=O Stretch | 1400 - 1520 | IR, Raman | Confirms the presence of the nitrosophenol tautomer. |

| C-O Stretch (phenolic) | ~1200 | IR | Position is sensitive to deprotonation and coordination. niscpr.res.in |

| C=O Stretch (quinonoid) | ~1635 | IR | Strong evidence for the quinone-monoxime tautomer. |

| C=N Stretch (oxime) | ~1635 | IR | Often coupled with the C=O stretch in the quinone-monoxime form. |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Characteristic of the benzene (B151609) ring. researchgate.net |

| Aromatic Ring Vibrations | 1450 - 1600 | IR, Raman | Multiple bands characteristic of the substituted benzene ring. |

A critical aspect of the structure of 4-nitrosophenol (B94939) and its metal salts is the existence of tautomeric equilibrium between the nitrosophenol form and the quinone-monoxime form. Vibrational spectroscopy is a primary tool for distinguishing between these two forms.

Nitrosophenol Form: This tautomer is characterized by the presence of a distinct N=O stretching band (around 1400-1520 cm⁻¹) and an O-H stretching band (in the free phenol, which disappears upon formation of the magnesium salt).

Quinone-Monoxime Form: This form is identified by strong bands corresponding to C=O and C=N stretching vibrations, typically observed around 1635 cm⁻¹.

In most experimental observations of p-nitrosophenols, the spectra are dominated by the features of the more stable quinone-monoxime form. However, coordination to a metal ion can stabilize the nitrosophenol form. Therefore, in this compound, the relative intensities of the N=O band versus the C=O/C=N bands in the IR and Raman spectra would provide direct evidence for the predominant tautomeric form in the solid state.

Electronic Absorption Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is determined by the electronic structure of the 4-nitrosophenolate anion, which acts as a chromophore.

The deprotonation of the phenolic group in 4-nitrosophenol to form the 4-nitrosophenolate anion leads to a significant color change and a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift). This is due to the increased electron-donating ability of the phenolate oxygen, which enhances intramolecular charge transfer (ICT) from the phenolate group to the electron-accepting nitroso group.

In analogous systems like 4-nitrophenol (B140041), deprotonation to the 4-nitrophenolate (B89219) ion causes the absorption maximum to shift from around 317 nm to approximately 400 nm. researchgate.netnih.govresearchgate.netmdpi.com This strong absorption band in the visible region is attributed to a π-π* electronic transition with significant ICT character. nih.govresearchgate.net A similar transition is expected for this compound, likely resulting in a strong absorption band in the visible range, giving the compound its characteristic color. Studies on similar compounds, such as those used for phenol determination, show absorption maxima for related complexes in the visible region. researchgate.net

| Compound/Ion | λmax (nm) | Solvent | Transition Type |

| 4-Nitrophenol | 317 | Water | π-π |

| 4-Nitrophenolate Anion | 400 | Water | π-π (ICT) |

| Analogous Nitrosonaphthol Dyes | 400 - 510 | Various | π-π* (ICT) |

Data compiled from references scirp.orgresearchgate.netnih.govresearchgate.netmdpi.com.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is particularly pronounced in compounds with strong intramolecular charge-transfer character, such as the 4-nitrosophenolate anion. Studies on analogous substituted phenolate dyes have demonstrated significant solvatochromic shifts. nih.govresearchgate.net The position of the ICT absorption band is sensitive to the polarity of the solvent. researchgate.net Typically, for compounds like the 4-nitrosophenolate anion, an increase in solvent polarity would lead to a stabilization of the more polar excited state, resulting in a bathochromic shift. The study of such effects provides insight into the nature of the electronic ground and excited states of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the parent 4-nitrosophenol, the ¹H NMR spectrum in a solvent like DMSO-d₆ shows distinct signals for the aromatic protons. chemicalbook.com Due to the molecule's symmetry, two sets of equivalent protons are expected. The protons ortho to the hydroxyl group would appear as one signal, and the protons ortho to the nitroso group would appear as another, both exhibiting splitting due to coupling with their neighbors. The phenolic proton would typically appear as a broad singlet. chemicalbook.comdocbrown.info

Upon formation of the magnesium salt, several changes in the NMR spectrum are anticipated:

Disappearance of the Phenolic Proton: The acidic -OH proton is removed, so its corresponding signal would be absent from the spectrum.

Shift of Aromatic Proton Signals: The deprotonation and coordination to Mg²⁺ alters the electron density in the aromatic ring. This change in the electronic environment would cause a shift in the chemical shifts of the remaining aromatic protons. Generally, the increased electron density from the phenolate oxygen would be expected to shift the aromatic proton signals upfield compared to the protonated phenol.

The table below shows reference ¹H NMR data for the parent compound, 4-nitrosophenol.

| Proton Environment | Approximate Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (ortho to -NO) | 7.6-7.7 | Doublet | Data for p-nitrosophenol in DMSO-d₆. chemicalbook.com |

| Aromatic (ortho to -OH) | 6.6-6.7 | Doublet | Data for p-nitrosophenol in DMSO-d₆. chemicalbook.com |

| Phenolic (-OH) | ~13 | Broad Singlet | Highly dependent on solvent and concentration. chemicalbook.com |

Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Confirmation

Dynamic NMR Studies for Tautomeric Exchange Processes

There is no available research or data from dynamic NMR studies concerning the tautomeric exchange processes specifically for this compound. Such studies would be valuable to understand the potential equilibrium between the nitroso-phenol and the quinone-oxime forms in the magnesium salt, but this information is not currently documented in public sources.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-resolution mass spectrometry data can be used to verify the molecular formula of a compound. For this compound, the monoisotopic mass has been calculated as 268.03344845 u. carense.com While one source indicates the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound, specific high-resolution mass spectrometry reports confirming the exact mass and elemental composition were not found in the search results. vulcanchem.com

Fragmentation Patterns and Structural Information

Detailed studies on the fragmentation patterns of this compound in mass spectrometry are not available in the public domain. Analysis of these patterns would provide significant insights into the compound's structure and the stability of the coordination complex under ionization conditions. However, without experimental data, a discussion of its specific fragmentation pathways is not possible.

Reactivity and Reaction Mechanisms of Phenol, 4 Nitroso , Magnesium Salt

Chemical Reactivity Profiles

Electron transfer (ET) is a fundamental aspect of the reactivity of magnesium 4-nitrosophenolate, particularly in catalytic reduction reactions. While direct studies on this specific salt are limited, the behavior of analogous systems, such as the reduction of 4-nitrophenol (B140041) (4-NP) on magnesium-containing catalysts, provides significant insights. The catalytic reduction of nitroaromatics is often an electron transfer process where the catalyst facilitates the movement of electrons from a reducing agent to the substrate. rsc.org

In a typical scenario, the process follows these mechanistic steps:

Adsorption: The 4-nitrosophenolate anion and a reducing agent (e.g., borohydride, BH₄⁻) adsorb onto the active sites of a catalyst surface. researchgate.net In the case of a magnesium-based catalyst system, such as Cu/MgO nanocomposites, the reactants diffuse from the solution to the catalyst surface. rsc.org

Electron Mediation: The catalyst acts as an electron mediator. Electrons are transferred from the reductant (the electron donor) to the catalyst and then to the 4-nitroso-phenolate (the electron acceptor). rsc.org Radical scavenging experiments in related systems have confirmed that electrons are often the dominant active species responsible for degradation and reduction. rsc.org

Reduction: The transfer of electrons to the nitroso group initiates its reduction. In the well-studied reduction of 4-nitrophenol, the process is believed to proceed via intermediates, one of which is 4-nitrosophenol (B94939) itself, before forming the final 4-aminophenol (B1666318) product. acs.org

Desorption: The final reduced product desorbs from the catalyst surface, making the active sites available for another cycle. rsc.org

The efficiency of this electron transfer can be influenced by the nature of the cation. Studies comparing the catalytic reduction of 4-nitrophenol in the presence of different divalent cations have shown that the coordination ability of the cation can affect the reaction rate, sometimes in counterintuitive ways. For instance, Ca²⁺ has been observed to accelerate the reduction rate more than Mg²⁺, despite Mg²⁺ being a stronger Lewis acid, a phenomenon attributed to differences in how the cations coordinate with the nitrophenolate and bridge the interaction. researchgate.net

Ligand exchange at the magnesium center is a crucial reaction pathway, particularly relevant to its catalytic activity. The phenolate (B1203915) ligands can be displaced by other nucleophilic species. While specific kinetic data for magnesium 4-nitrosophenolate is scarce, studies on other metal phenolate complexes offer a clear mechanistic framework.

For example, the kinetics of axial ligand exchange for iron(III) porphyrin phenolate complexes with carboxylic acids and alcohols have been studied in detail. psu.edu These reactions typically follow pseudo-first-order kinetics when the incoming ligand is in large excess. The mechanism is proposed to be dissociative, where the initial phenolate ligand detaches from the metal center before the new ligand coordinates. The rate of this exchange is sensitive to both electronic and steric effects of both the incoming and outgoing ligands. psu.edu

Table 1: Factors Influencing Ligand Exchange Rates in Metal Phenolates This table is based on general principles and data from analogous iron-phenolate systems.

| Factor | Effect on Exchange Rate | Mechanistic Rationale |

| Steric Hindrance of Phenolate | Decreases rate | Bulky groups on the phenolate ligand hinder the approach of the incoming ligand and may stabilize the initial complex. psu.edu |

| Steric Hindrance of Incoming Ligand | Decreases rate | Bulky incoming ligands face greater difficulty accessing the metal coordination site. psu.edu |

| Acidity/Nucleophilicity of Ligands | Complex relationship | The pKa of the incoming and outgoing ligands influences the equilibrium position. For carboxylic acids, exchange rates are affected by acidity, but the effect can be overlaid by steric factors. psu.edu |

| Solvent Coordination | Can facilitate or inhibit | Coordinating solvents (like THF) can occupy a position in the coordination sphere, influencing the accessibility for other ligands. rsc.org |

In the context of magnesium-phenolate catalysts used in ring-opening polymerization (ROP), the coordination of a monomer (like a cyclic ester) to the magnesium center is a critical initiation step. rsc.org This is effectively a ligand exchange reaction where the monomer displaces a solvent molecule or another weakly bound ligand. rsc.org

Reaction Kinetics and Mechanisms

The kinetics and mechanisms of reactions involving magnesium 4-nitrosophenolate are best understood by examining the general catalytic behavior of magnesium phenolates and the specific role of the nitroso functional group.

Magnesium phenolates are recognized as highly effective and versatile catalysts for several organic transformations, most notably ring-opening polymerization (ROP) and condensation reactions.

Magnesium phenoxide complexes are exceptionally active initiators for the ROP of cyclic esters like L-lactide and ε-caprolactone. rsc.orgacs.org They can achieve quantitative yields of polymers with high molecular weights in very short reaction times, even under industrially relevant conditions with low catalyst loading. rsc.orgacs.org The catalytic activity is tuned by the steric and electronic properties of the phenolate ligands. rsc.org Kinetic studies confirm that the ROP of lactide using these catalysts typically shows a first-order dependence on the monomer concentration. rsc.org

Table 2: Performance of Magnesium-Phenolate Catalysts in Ring-Opening Polymerization (ROP)

| Catalyst System | Monomer | Conditions | Turnover Frequency (TOF) | Polymer Characteristics | Source |

| Tetranuclear Mg-imino(phenolate) | rac-Lactide | Bulk, 130 °C | 9600 h⁻¹ | High Mn, moderate MWD | rsc.org |

| Tetranuclear Mg-imino(phenolate) | ε-Caprolactone | Bulk, 100 °C | 24,000 h⁻¹ | High Mn, moderate MWD | rsc.org |

| [(EDBP-RTs)Mg(μ-OBn)]₂ | L-Lactide | Toluene, 25 °C | >15,000 h⁻¹ | Quantitative yield in < 4 min | acs.org |

EDBP-RTs = A sterically bulky phenolate ligand; MWD = Molecular Weight Distribution.

Furthermore, magnesium phenolate has been identified as a superior catalyst for the condensation of phenol (B47542) with formaldehyde (B43269) to produce phenolic resins (resoles). google.com Its good solubility in phenol allows for higher yields in shorter reaction times compared to magnesium oxide or hydroxide (B78521), producing resins with excellent electrical and chemical resistance. google.com The catalytic cycle in these reactions involves the coordination of reactants to the magnesium center, followed by insertion or condensation steps.

The nitroso (–N=O) group is a highly reactive functional group that significantly influences the chemical behavior of the entire molecule. at.ua Its presence introduces unique reaction pathways not available to simple phenolates.

The chemical behavior of the nitroso group is often compared to the carbonyl group. It can undergo nucleophilic attack at the nitrogen atom, leading to a wide variety of products depending on the nucleophile. at.ua Simultaneously, the nitroso group itself possesses two nucleophilic centers, the nitrogen and oxygen atoms, giving it an ambivalent character. at.ua

Key aspects of the nitroso group's reactivity include:

Electronic Effects: The reactivity of the nitroso group is highly sensitive to substituents on the aromatic ring. Electron-withdrawing groups enhance its reactivity, while electron-donating groups deactivate it through resonance, which strengthens the C–N bond. at.ua In the 4-nitrosophenolate anion, the negatively charged oxygen is a powerful electron-donating group, which would modulate the reactivity of the para-nitroso group.

Coordination Chemistry: The nitroso group readily coordinates to metal centers, forming metal-nitrosyl complexes. researchgate.netwikipedia.org It can act as a directing group in metal-catalyzed reactions, such as C-H activation. researchgate.net In the context of magnesium 4-nitrosophenolate, the nitroso group could potentially interact with the magnesium ion of a neighboring molecule, leading to aggregated structures, or it could interact with other metals introduced into a reaction system.

Dimerization: A characteristic reaction of C-nitroso compounds is their tendency to exist in a monomer-dimer equilibrium. wikipedia.org The monomers are typically blue or green, while the dimers (azodioxy compounds) are often colorless or yellow. at.ua This dimerization is a reversible process where one nitroso molecule acts as a nucleophile and the other as an electrophile. at.ua

Redox Activity: The nitroso group is redox-active and can be readily reduced to an amino group or oxidized. It is a key intermediate in the reduction of 4-nitrophenol to 4-aminophenol. acs.org

Stability and Degradation Pathways (Mechanistic Aspects Only)

The stability of magnesium 4-nitrosophenolate is influenced by factors like light, heat, and the presence of oxidizing or reducing agents. Degradation can occur at the organic ligand.

Mechanistically, several degradation pathways can be proposed based on the chemistry of 4-nitrosophenol and the closely related 4-nitrophenol:

Oxidative Degradation: The 4-nitrosophenolate ligand can be oxidized. A plausible pathway involves oxidation of the nitroso group (–N=O) to a nitro group (–NO₂), yielding the corresponding 4-nitrophenolate (B89219). The degradation of 4-nitrophenol itself has been extensively studied and often proceeds via hydroxylation of the aromatic ring to form intermediates like 4-nitrocatechol, followed by ring cleavage. nih.govmdpi.com In the presence of strong oxidants like those in the Fenton process (Fe²⁺/H₂O₂), hydroxyl radicals (•OH) attack the aromatic ring, leading to a cascade of reactions and eventual mineralization. eeer.orgresearchgate.net

Reductive Degradation: As discussed under electron transfer, the nitroso group is susceptible to reduction. The primary product of the complete reduction of the 4-nitroso group is the 4-aminophenolate ligand. This process is a key reaction used in chemical synthesis and environmental remediation. rsc.orgacs.org

Photochemical Degradation/Dimerization: Aromatic nitroso compounds can be photochemically active. Irradiation with light can influence the monomer-dimer equilibrium. at.ua Furthermore, the degradation of related nitrophenols can be significantly accelerated by UV light, often in combination with an oxidant like HOCl. mdpi.com The mechanism involves the generation of highly reactive radicals (like HO• and Cl•) that attack the aromatic ring through electrophilic substitution, leading to chlorinated or hydroxylated intermediates. mdpi.com

Thermal Degradation: At elevated temperatures, decomposition can occur. While specific pathways for this salt are not detailed in the literature, thermal degradation of organic salts typically involves fragmentation of the organic anion.

Thermal Decomposition Mechanisms

The thermal decomposition of Phenol, 4-nitroso-, magnesium salt, an organic magnesium salt, is expected to be a multi-stage process, influenced by factors such as heating rate and atmospheric conditions. While specific studies on this exact compound are not prevalent, the decomposition pathway can be inferred from the analysis of related magnesium salts of organic acids and other metal phenolates. google.comresearchgate.netakjournals.com The process generally culminates in the formation of a stable inorganic residue, magnesium oxide (MgO). mdpi.com

The decomposition likely initiates with the loss of any water of hydration, a common feature in hydrated magnesium salts. researchgate.netakjournals.com This dehydration step is typically endothermic and occurs at relatively low temperatures, often below 150 °C. google.com

Following dehydration, the anhydrous salt undergoes further decomposition at higher temperatures. This stage involves the breakdown of the organic 4-nitrosophenolate ligand. This process is complex and can involve several simultaneous reactions, including the fragmentation of the aromatic ring and the cleavage of the carbon-nitrogen and nitrogen-oxygen bonds. The decomposition of the organic moiety is expected to release a mixture of volatile gases, which may include nitrogen oxides (NOₓ), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net The final stage of decomposition is the formation of thermally stable magnesium oxide. Studies on various magnesium salts show this final conversion to MgO occurs at temperatures ranging from 400 °C to over 600 °C. google.commdpi.com

The table below summarizes thermal decomposition data for analogous magnesium compounds, providing an expected range for the decomposition stages of this compound.

Table 1: Thermal Decomposition Data of Analogous Magnesium Compounds

| Compound | Decomposition Stage | Temperature Range (°C) | Products | Reference |

|---|---|---|---|---|

| Magnesium Succinate | Dehydration | 50-150 | H₂O | google.com |

| Magnesium Succinate | Organic Decomposition | 150-500 | Volatile organics | google.com |

| Magnesium Succinate | Final Degradation to Oxide | 500-650 | MgO, CO₂ | google.com |

| Magnesium Acetate (B1210297) | Dehydration | 80-255 | H₂O | akjournals.com |

| Magnesium Acetate | Anhydrous Salt Decomposition | > 323 | MgO, acetone, CO₂ | akjournals.com |

| Magnesium Hydroxide | Dehydroxylation | 300-400 | MgO, H₂O | google.com |

| Magnesium-Zinc-Aluminium Layered Double Hydroxide | Dehydroxylation/Decomposition | ~410 | Metal Oxides, H₂O, CO₂ | mdpi.com |

Photochemical Reactions

The photochemical reactions of this compound are initiated by the absorption of light, primarily by the 4-nitrosophenolate chromophore. numberanalytics.com While direct photochemical studies on this specific magnesium salt are limited, the mechanisms can be understood by examining the behavior of structurally similar compounds, particularly p-nitrophenol (4-nitrophenol). acs.orgnih.gov The presence of the phenolate anion is expected to shift the absorption spectrum compared to the protonated phenol form.

Upon absorption of ultraviolet (UV) or visible light, the molecule is promoted to an electronically excited state (a singlet state, S₁). acs.org From this initial excited state, several competing pathways can occur:

Intersystem Crossing (ISC): The excited singlet state can convert to a more stable, longer-lived triplet state (T₁). acs.orgrsc.org This process is common in nitroaromatic compounds and is often the precursor to subsequent chemical reactions. The triplet state lifetimes for related nitrophenols have been measured in the hundreds of picoseconds. rsc.org

Photo-ionization: The molecule can absorb enough energy to eject an electron, forming a radical cation and a solvated electron. nih.gov In the case of the phenolate, this would lead to the formation of a 4-nitrosophenoxyl radical. This radical is a key reactive intermediate that can undergo further reactions, such as reacting with molecular oxygen, potentially leading to the cleavage of the aromatic ring. nih.gov

Energy Dissipation: The excited molecule can return to the ground state by non-reactive pathways, such as fluorescence or non-radiative decay, releasing the absorbed energy as light or heat.

The specific reaction pathway is highly dependent on the environment, including the solvent and the presence of other substances like oxygen. nih.govrsc.org For instance, in aqueous solutions, reactions with water molecules can become significant. acs.org The magnesium ion, while not directly participating in the light absorption, can influence the photochemistry by affecting the lifetime and energy levels of the excited states through ion-pairing effects.

The table below outlines key reactive species and pathways in the photochemistry of analogous nitroaromatic compounds.

Table 2: Key Intermediates and Pathways in the Photochemistry of Related Nitroaromatic Compounds

| Initial Species | Excitation Wavelength | Key Intermediate(s) | Observed Pathway/Reaction | Reference |

|---|---|---|---|---|

| p-Nitrophenol (aqueous) | 320 nm | 1ππ* state, 1nπ* state, Triplet state (T₁) | Intersystem crossing (~12 ps), internal conversion | acs.org |

| p-Nitrophenol (aqueous) | 254 nm | Radical cation (p-NP⁺•), Phenoxyl radical (p-NP•O) | Photo-ionization followed by deprotonation; reaction with O₂ | nih.gov |

| 2-Nitrophenol (B165410) | 243 nm | - | Internal conversion to ground state stimulated by intramolecular H-bond | acs.org |

| General Nitroaromatics | UV-Vis | Triplet excited state | Generally assumed pathway for condensed-phase photochemistry | rsc.org |

Theoretical and Computational Chemistry

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and Ab Initio calculations, are fundamental to predicting the intrinsic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.

The 4-nitrosophenol (B94939) anion, the ligand in the target compound, is known to exist in a tautomeric equilibrium between the nitrosophenol form and the more stable quinone mono-oxime form. This tautomerism involves the migration of a proton and a rearrangement of π-electrons within the aromatic ring.

Computational studies using methods like the Hückel model, as well as more advanced DFT calculations, are employed to explore this energetic landscape. While the nitroso form benefits from the stability of its aromatic ring, the quinone-oxime tautomer is often found to be more stable due to the specific bonding arrangement of the oxime group. echemi.com DFT calculations can precisely determine the optimized geometries of both tautomers when coordinated to a magnesium ion. By calculating the total electronic energy of each form, researchers can predict their relative stabilities and the energy barrier for interconversion. The coordination with Mg²⁺ is expected to influence this equilibrium by preferentially stabilizing one tautomer over the other through electrostatic interactions.

Key Computational Objectives:

Energy Calculation: Calculating the ground-state energies of the tautomers to identify the most stable isomer.

Transition State Analysis: Identifying the transition state structure and energy barrier for the tautomerization process.

The electronic properties of the magnesium salt are crucial for understanding its reactivity and optical characteristics. DFT is a powerful tool for analyzing these features.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's electronic excitability and kinetic stability. For related compounds like magnesium bis(p-nitrophenolate) dihydrate, DFT calculations have been used to determine the optical band gap, which is conceptually related to the HOMO-LUMO gap. acs.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the magnesium salt of 4-nitrosophenol, an MEP map would show negative potential around the oxygen and nitrogen atoms of the ligand, indicating the sites for coordination with the positively charged Mg²⁺ ion. The magnesium ion itself would be a region of strong positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer between atoms. In a study of Mg²⁺ binding in a protein domain, NBO analysis revealed that Mg²⁺ maintains a high net positive charge, leading to strong electrostatic interactions. rsc.org Similar analysis on Phenol (B47542), 4-nitroso-, magnesium salt would quantify the charge transfer from the phenolate (B1203915) ligand to the magnesium ion, characterizing the nature and strength of their ionic bond.

| Electronic Property | Significance | Typical Computational Method |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic transition energy. | DFT (e.g., B3LYP) |

| Molecular Electrostatic Potential | Visualizes charge distribution and predicts sites of interaction. | DFT |

| Natural Bond Orbital (NBO) Charge | Quantifies charge transfer between the metal and ligand. | NBO analysis post-DFT |

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. Machine learning models trained on large DFT-computed datasets are also emerging as a powerful tool for rapid spectroscopic prediction. aalto.firesearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds (e.g., N-O, C=O, C=N, Mg-O). By comparing the calculated IR spectrum with an experimental one, researchers can confirm the coordination mode and the predominant tautomeric form of the compound in the solid state.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ²⁵Mg. Ab initio calculations of ²⁵Mg NMR parameters in magnesium sulfide (B99878) structures have shown that the calculated values correlate well with the local symmetry and coordination environment of the magnesium cation. researchgate.net Such calculations for Phenol, 4-nitroso-, magnesium salt could help interpret experimental NMR data to understand its structure in solution.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the static, intrinsic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a solution or condensed phase. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

MD simulations are essential for understanding how this compound behaves in a solvent like water. These simulations can model the interactions between the magnesium salt and hundreds or thousands of solvent molecules.

Solvation Shells: Simulations can reveal the structure of the solvent around the Mg²⁺ cation and the 4-nitrosophenolate anion. Mg²⁺ is known to have a strong preference for a six-coordinate, octahedral geometry, typically forming a stable hexaaquo complex, [Mg(H₂O)₆]²⁺, in water. researchgate.netnih.gov MD simulations can determine the number of water molecules in the first and second solvation shells and their residence times.

Ion Pairing: In solution, the Mg²⁺ cation and the phenolate anion can exist as a solvent-separated ion pair or a contact ion pair. MD simulations can predict the relative stability of these states by calculating the potential of mean force between the ions. acs.orgosu.edu Studies on magnesium chloride solutions, for instance, have used MD to show that contact ion pairing is not energetically favorable, with the magnesium ion remaining fully hydrated. acs.orgosu.edu Similar simulations would clarify the extent of ion pairing for the bulkier organic salt.

The interaction between the magnesium ion and its surrounding ligands (either the 4-nitrosophenolate anion or solvent molecules) is a dynamic process. MD simulations are uniquely suited to explore these dynamics. biorxiv.org

Ligand Exchange: Water molecules in the first hydration shell of Mg²⁺ exchange with bulk water molecules over a specific timescale. MD simulations, sometimes using specialized force fields, can calculate the rate of this exchange. researchgate.net The presence of the 4-nitrosophenolate anion may influence this exchange rate.

Coordination Geometry Fluctuations: While Mg²⁺ prefers an octahedral coordination, thermal motion can cause temporary distortions in the geometry. MD simulations can track the fluctuations in bond lengths and angles within the Mg²⁺ coordination sphere over time. rsc.orgresearchgate.net This provides a dynamic picture of the coordination environment that complements the static view from quantum chemical calculations. Machine learning-enhanced MD is a particularly powerful approach for simulating complex processes like dissolution and interfacial dynamics with ab initio accuracy over longer timescales. arxiv.orgarxiv.orgresearchgate.net

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are paramount for separating the magnesium salt of 4-nitrosophenol (B94939) from impurities, which may include unreacted starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like metal salts of organic ligands. For "Phenol, 4-nitroso-, magnesium salt," an HPLC method would be invaluable for determining its purity and quantifying any organic impurities.

A potential HPLC method for the analysis of the organic portion of the molecule, after appropriate sample preparation to dissociate the salt, could involve the following conditions:

| Parameter | Condition | Rationale |

| Column | C18 (Octadecylsilane) | Provides good retention and separation for moderately polar aromatic compounds like 4-nitrosophenol. |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH-adjusted) and an organic modifier (e.g., methanol (B129727) or acetonitrile). | The buffer controls the ionization state of the phenol (B47542), and the organic modifier adjusts the elution strength for optimal separation. |

| Detection | UV-Vis Detector | 4-Nitrosophenol has a strong chromophore, allowing for sensitive detection at its maximum absorption wavelength (λmax), which is typically around 400 nm in its phenolate (B1203915) form. researchgate.net |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |

The purity of the "this compound" would be determined by integrating the peak area of the 4-nitrosophenolate anion and comparing it to the total area of all observed peaks. The presence of unreacted phenol or other aromatic impurities could also be identified and quantified.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, "this compound" is a non-volatile salt and cannot be directly analyzed by GC. To utilize GC, a derivatization step is necessary to convert the non-volatile analyte into a volatile derivative.

A common derivatization strategy for phenols is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl (B98337) (TMS) ether of the 4-nitrosophenol. researchgate.net The resulting TMS-derivative is significantly more volatile and thermally stable, making it amenable to GC analysis.

The GC analysis would likely be performed under the following conditions:

| Parameter | Condition | Rationale |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). | Provides good separation for a wide range of organic compounds, including silylated derivatives. |

| Injector | Split/Splitless injector | Allows for the introduction of a small, precise amount of the sample onto the column. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Oven Program | A temperature ramp (e.g., starting at 100 °C and increasing to 250 °C) | Ensures the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides general-purpose, sensitive detection of organic compounds. MS provides structural information, aiding in the definitive identification of the derivatized 4-nitrosophenol and any impurities. researchgate.netresearchgate.net |

GC analysis would be particularly useful for identifying and quantifying volatile organic impurities that may be present in the sample.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. velp.comrigaku.com For "this compound" (expected formula: Mg(C₆H₄NO₂)₂), elemental analysis would be used to confirm the empirical formula by quantifying the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and magnesium (Mg). mdpi.comresearchgate.net

The technique typically involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by various detectors. The magnesium content can be determined by techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after acid digestion of the compound. ugm.ac.idbruker.com

The theoretical elemental composition of anhydrous "this compound" is presented below. Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's identity and purity.

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.01 | 144.12 | 51.76 |

| Hydrogen | H | 1.01 | 8.08 | 2.90 |

| Nitrogen | N | 14.01 | 28.02 | 10.06 |

| Oxygen | O | 16.00 | 64.00 | 23.00 |

| Magnesium | Mg | 24.31 | 24.31 | 8.73 |

| Total | 278.53 | 100.00 |

Discrepancies between the experimental and theoretical values could indicate the presence of impurities, solvent molecules (e.g., water of hydration), or an incorrect structural assignment.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal properties of materials, including their decomposition patterns and phase transitions. mt.comtorontech.comsgs-institut-fresenius.de

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.govyoutube.com A TGA thermogram of "this compound" would reveal information about its thermal stability and composition. For instance, an initial weight loss at temperatures below 150 °C would likely correspond to the loss of coordinated or lattice water molecules, if the compound is a hydrate. nih.gov At higher temperatures, the decomposition of the organic ligand would occur, leading to a significant weight loss. The final residual mass should correspond to magnesium oxide (MgO), providing an independent measure of the magnesium content. The thermal decomposition of similar metal-organic complexes often occurs in distinct steps. researchgate.netscirp.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. qualitest.aerroij.com A DSC thermogram can identify endothermic and exothermic processes. For "this compound," DSC could be used to detect:

Desolvation: An endothermic peak corresponding to the loss of solvent molecules.

Phase transitions: Sharp endothermic peaks indicating melting or other solid-state phase changes.

Decomposition: Exothermic peaks associated with the decomposition of the organic ligand.

The combination of TGA and DSC provides a comprehensive picture of the thermal behavior of the compound. While specific data for the magnesium salt is not published, the table below provides a hypothetical representation of expected thermal events based on the analysis of other metal-organic complexes. ugm.ac.idnih.govmdpi.com

| Temperature Range (°C) | Technique | Observed Event | Interpretation |

| 80 - 150 | TGA/DSC | Weight loss (endothermic) | Loss of water of hydration (if present). |

| 200 - 400 | TGA/DSC | Significant weight loss (exothermic) | Decomposition of the 4-nitrosophenolate ligand. |

| > 400 | TGA | Stable residual mass | Formation of magnesium oxide (MgO). |

These advanced analytical methodologies are indispensable for the rigorous characterization of "this compound," ensuring its identity, purity, and thermal properties are well-understood.

Q & A

Q. What are the thermodynamic parameters (ΔH, ΔG) for magnesium salt leaching processes involving Phenol, 4-nitroso derivatives?

- Approach : Use life cycle inventory (LCI) data to model leaching energetics. For example, ΔG for Mg²⁺ dissociation in aqueous systems can be derived from conductivity measurements and correlated with solution pH and ionic strength .

Methodological Challenges & Solutions

Q. How can trace-level quantification of this compound be achieved in complex matrices (e.g., biological or environmental samples)?

- Protocol : Employ solid-phase extraction (SPE) with C18 cartridges followed by LC-MS/MS using multiple reaction monitoring (MRM). Optimize ionization parameters (e.g., ESI+ at 3.5 kV) and validate with deuterated internal standards .

Q. What statistical approaches are recommended for optimizing synthesis or degradation experiments?

- Framework :

- Screening : Plackett-Burman design to identify significant variables (e.g., pH, Mg²⁺ concentration).

- Optimization : Box-Behnken design with ANOVA analysis (p < 0.05 threshold) to model non-linear interactions .

Comparative & Safety Studies

Q. How does the reactivity of this compound compare to tert-butyl-substituted analogs (e.g., 2,6-di-tert-butyl-4-nitroso-phenol)?

Q. What safety protocols are critical when handling nitroso-phenol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.